molecular formula C19H19BrN2 B601758 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene CAS No. 117796-50-6

13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Cat. No.: B601758
CAS No.: 117796-50-6
M. Wt: 355.3 g/mol
InChI Key: VUXYWIBSPSRHON-UHFFFAOYSA-N
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Description

13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaene is a complex organic compound with a unique structure that includes a bromine atom, a piperidine ring, and a tricyclic framework

Scientific Research Applications

13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Safety and Hazards

Based on the available data, this compound may pose certain hazards. It has been classified with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

The primary target of 8-Bromo-desloratadine, also known as Desloratadine, is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions and inflammatory responses .

Mode of Action

Desloratadine acts as a selective antagonist at the H1 receptor . It competes with free histamine for binding at H1-receptors in various tissues, blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms associated with histamine, such as nasal congestion and watery eyes .

Biochemical Pathways

Desloratadine’s action on H1 receptors can reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response . It also facilitates the migration of immune cells to inflammatory sites, modulates lymphocyte activity, and influences the behavior of eosinophils, neutrophils, and mast cells .

Pharmacokinetics

It is extensively metabolized to active metabolites by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The body’s exposure to active metabolites is much higher than to the prodrug .

Result of Action

The action of Desloratadine leads to the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . It effectively alleviates symptoms of intermittent and persistent allergic rhinitis and provides marked relief of symptoms in patients with chronic idiopathic urticaria .

Action Environment

The efficacy and stability of Desloratadine can be influenced by various environmental factors. For instance, its distribution in the body varies across different tissues. It is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . In immune-regulatory tissues, the concentrations of Desloratadine and its active metabolites in the spleen are much higher than in the thymus .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-Bromo-desloratadine are yet to be fully characterized. It is known that desloratadine, a related compound, is a selective antagonist of the histamine H1 receptor

Cellular Effects

Given its structural similarity to desloratadine, it may influence cell function by modulating histamine H1 receptor activity . This is speculative and requires experimental validation.

Molecular Mechanism

If it behaves similarly to desloratadine, it may exert its effects at the molecular level by binding to the histamine H1 receptor

Metabolic Pathways

Desloratadine is metabolized via glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 . It is possible that 8-Bromo-desloratadine may be involved in similar pathways, but this needs to be confirmed experimentally.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaene typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated piperidine derivatives and tricyclic compounds. Examples include:

Uniqueness

What sets 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene apart is its unique tricyclic structure combined with a bromine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

13-bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXYWIBSPSRHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117796-50-6
Record name 8-Bromo-desloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117796506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-BROMO-DESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UI3SF4P3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Reactant of Route 2
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Reactant of Route 3
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Reactant of Route 4
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Reactant of Route 5
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Reactant of Route 6
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

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